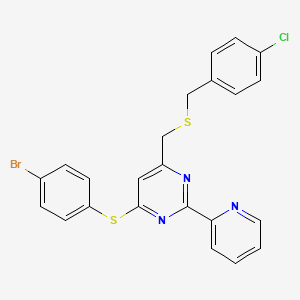

4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine

Description

The compound 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7) is a pyrimidine derivative with a molecular formula of C₂₃H₁₇Cl₂N₃S₂ . Its structure features a pyrimidine core substituted at the 4-position with a 4-bromophenylsulfanyl group, at the 6-position with a (4-chlorobenzyl)sulfanylmethyl group, and at the 2-position with a 2-pyridinyl moiety. This compound is of interest due to its structural similarity to pharmacologically active pyrimidine derivatives, particularly those exhibiting cytotoxic or antimicrobial properties .

Properties

IUPAC Name |

4-(4-bromophenyl)sulfanyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrClN3S2/c24-17-6-10-20(11-7-17)30-22-13-19(15-29-14-16-4-8-18(25)9-5-16)27-23(28-22)21-3-1-2-12-26-21/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJCAPGXYUOTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)Br)CSCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 514.89 g/mol. The structure features a pyrimidine core with sulfanyl groups and various aromatic substitutions, which may enhance its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H17BrClN3S2 |

| Molecular Weight | 514.89 g/mol |

| Boiling Point | 592.4 °C |

| Density | 1.55 g/cm³ |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antibacterial Activity : The presence of halogenated aromatic groups suggests potential effectiveness against bacterial strains.

- Anticancer Properties : Pyrimidine derivatives have been linked to significant cytotoxic activities against various cancer cell lines.

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is relevant in neuropharmacology.

Antibacterial Activity

Studies have shown that related pyrimidine compounds possess notable antibacterial properties. For instance, a study evaluating the antibacterial activity of pyrimidine derivatives reported minimum inhibitory concentration (MIC) values indicating effectiveness against Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Evaluation

A recent study tested several pyrimidine derivatives for their antibacterial efficacy:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A (similar structure) | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| 4-((4-Bromophenyl)sulfanyl)... | TBD | TBD |

Anticancer Activity

The anticancer potential of the compound has been investigated through various assays. For example, derivatives containing pyrimidine rings have demonstrated significant growth inhibition in cancer cell lines.

Cytotoxicity Assay Results

In vitro studies have shown that certain derivatives exhibit high cytotoxicity against human gastric cancer cells:

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| Compound C | 40 | Human Gastric Cancer |

| 4-((4-Bromophenyl)sulfanyl)... | TBD | TBD |

Enzyme Inhibition Studies

The enzyme inhibitory activity of the compound has been assessed, particularly focusing on acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases.

Enzyme Inhibition Data

The following table summarizes findings from enzyme inhibition studies:

Scientific Research Applications

Antibacterial Properties

Compounds similar to 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine have shown promising antibacterial activity against various pathogens. Studies indicate that pyrimidine derivatives can exhibit significant efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive organisms. The presence of halogenated aromatic groups enhances their potency by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

Research has demonstrated that this compound exhibits antiproliferative effects against several human cancer cell lines, including breast (MCF7), colon (HCT116), and pancreatic (PaCa2) cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated through interactions with specific cellular targets such as kinases involved in cancer progression .

Case Study:

In a study examining the efficacy of various pyrimidine derivatives, 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine was found to be one of the most potent compounds, outperforming standard chemotherapeutics like 5-fluorouracil in terms of selectivity towards cancer cells over normal cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly against targets involved in bacterial resistance mechanisms and cancer cell proliferation. Initial studies indicate that it may inhibit specific kinases or proteases critical for tumor growth and survival .

Synthetic Pathways

The synthesis of 4-((4-Bromophenyl)sulfanyl)-6-(((4-chlorobenzyl)sulfanyl)methyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step reactions:

- Formation of the pyrimidine core.

- Introduction of sulfanyl groups through nucleophilic substitution.

- Halogenation and further functionalization to achieve desired substituents.

This synthetic versatility allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrimidine derivatives are widely studied for their tunable electronic and steric properties, which are influenced by substituents. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Thioether vs. Sulfonyl Groups: The target compound’s thioether groups (C–S–C) contrast with sulfonyl (C–SO₂–C) groups in ’s analog.

- Substituent Bulkiness : The 2-methylpropyl group in ’s compound introduces steric effects, altering molecular conformation (e.g., dihedral angles of 78.13° and 36.70° between pyrimidine and aryl rings) . In contrast, the target compound’s (4-chlorobenzyl)sulfanylmethyl group at position 6 may adopt a more planar arrangement, favoring π-π interactions.

Pharmacological and Cytotoxic Activities

Cytotoxicity and enzyme inhibition are common endpoints for pyrimidine derivatives. Below is a summary of reported activities:

Table 2: Pharmacological Comparison

Key Observations :

- Hydroxymethylation : Hydroxylation at position 5 () significantly enhances cytotoxicity, suggesting that introducing polar groups at this position could improve the target compound’s efficacy .

- Nitrile Functionality : ’s nitrile-substituted derivative exhibits enzyme inhibition, highlighting the role of electron-withdrawing groups in modulating activity .

Physicochemical and Crystallographic Properties

Crystallographic data provide insights into molecular packing and stability:

Table 3: Crystallographic and Physicochemical Data

Key Observations :

- Crystal Packing : ’s compound forms stable layers via π-π and C–H···π interactions, a feature likely shared by the target compound due to its aromatic substituents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what reaction conditions are critical?

- Methodological Answer : Synthesis optimization requires systematic variation of catalysts, solvents, and temperatures. For example, highlights the use of dichloromethane and sodium hydroxide in multi-step reactions for structurally similar pyrimidine derivatives. Key parameters include reaction time (monitored via TLC/HPLC), stoichiometric ratios of sulfanyl-containing precursors, and inert atmosphere conditions to prevent oxidation of sulfur moieties. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is essential to isolate the pure product .

Q. What spectroscopic techniques are recommended for structural characterization, and how are data interpreted?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions on the pyrimidine ring. For example, aromatic protons from the 2-pyridinyl group resonate at δ 8.5–9.0 ppm, while methylene protons in the sulfanyl groups appear at δ 3.5–4.5 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] ion at m/z ~499) and fragmentation patterns to validate the sulfanyl-methyl linkages .

- FT-IR : Identify S–C and C–N stretches (e.g., 650–750 cm for C–S bonds) .

Q. What protocols ensure safe handling and disposal of this compound during experiments?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. and emphasize segregating waste containing bromo/chloro groups due to environmental toxicity .

- Disposal : Collaborate with certified waste management companies for halogenated organic waste, as improper disposal risks releasing persistent pollutants .

Q. How can researchers assess the compound’s solubility and stability under varying conditions?

- Methodological Answer :

- Solubility : Test in DMSO, methanol, or acetonitrile (common solvents for sulfanyl-pyrimidines) using UV-Vis spectroscopy at λ ~270 nm.

- Stability : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 10), and oxidative (HO) conditions, monitoring via HPLC .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or VEGFR targets) due to the pyrimidine core’s role in ATP-binding pockets. notes that trifluoromethyl analogs show enhanced metabolic stability, suggesting similar strategies for activity optimization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer : Grow single crystals via slow evaporation in ethanol/dichloromethane. provides a template for monoclinic (C2/c) systems with Z’=1. Analyze bond angles (e.g., N1–C2–S1 ~120°) and packing interactions (e.g., π-π stacking between pyridinyl and bromophenyl groups) to correlate structure with reactivity .

Q. What computational approaches predict binding affinities to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). Focus on sulfanyl groups’ role in hydrophobic interactions and pyridinyl nitrogen’s hydrogen-bonding potential .

Q. How do researchers address discrepancies in NMR data across studies?

- Methodological Answer : Reconcile chemical shifts by standardizing solvents (e.g., DMSO-d vs. CDCl) and referencing internal standards (TMS). For example, reports δ 8.7 ppm for pyridinyl protons in CDCl, whereas DMSO may downfield-shift these signals due to hydrogen bonding .

Q. What strategies validate structure-activity relationships (SAR) for halogen substituents?

- Methodological Answer : Synthesize analogs (e.g., replacing Br with Cl or F) and compare IC values in enzyme assays. suggests that electron-withdrawing groups (e.g., Br, Cl) enhance binding to hydrophobic pockets, while bulkier substituents may sterically hinder activity .

Q. How can advanced mass spectrometry (MS/MS) elucidate fragmentation pathways?

- Methodological Answer : Use collision-induced dissociation (CID) to track cleavage of sulfanyl-methyl bonds (e.g., m/z 499 → 381 loss of CHBrS). Compare with theoretical fragmentation patterns from tools like CFM-ID to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.